7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
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Overview
Description
Glaucoside A is a steroid glycoside derived from the plant Cynanchum glaucescens. It is known for its unique structure, which includes a steroid nucleus attached to a sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glaucoside A can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the glycosylation of glaucogenin A with β-D-oleandropyranoside under specific reaction conditions . Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds, offering a more environmentally friendly approach .
Industrial Production Methods: Industrial production of Glaucoside A typically involves the extraction of the compound from Cynanchum glaucescens. This process includes the isolation of glaucogenin A, followed by glycosylation to form Glaucoside A. The use of bioreactors and optimized enzymatic processes can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Glaucoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed:
Scientific Research Applications
Glaucoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular processes and its potential as a biochemical marker.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Glaucoside A involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting the activity of certain enzymes, leading to alterations in cellular processes. For example, Glaucoside A can inhibit the sodium-potassium ATPase enzyme, affecting ion transport and cellular homeostasis .
Comparison with Similar Compounds
Oleandrin: Another cardiac glycoside with a similar structure but derived from the Oleander plant.
Digoxin: A well-known cardiac glycoside used in the treatment of heart conditions.
Convallatoxin: A glycoside derived from the Lily of the Valley plant, with similar pharmacological properties.
Uniqueness of Glaucoside A: Glaucoside A is unique due to its specific glycosylation pattern and its derivation from Cynanchum glaucescens. This distinct structure contributes to its unique biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C28H40O9 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
7-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3 |
InChI Key |
VBSDZUADEVYQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |
Origin of Product |
United States |
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